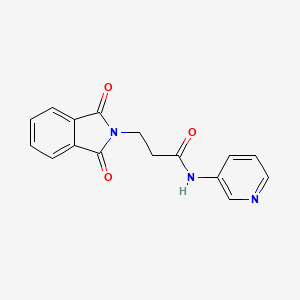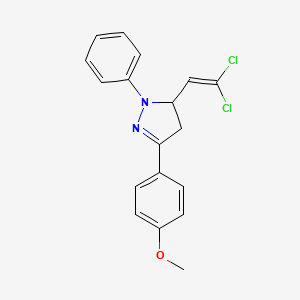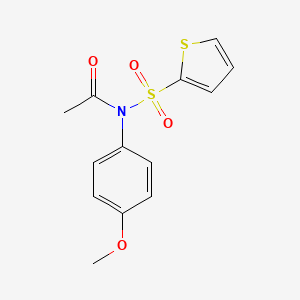
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-3-pyridinylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to "3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-3-pyridinylpropanamide" involves intricate organic synthesis techniques. For instance, Huang et al. (2005) synthesized a related compound through the reaction of 2-(5-amino-4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-2H-isoindole-1,3-dione with 3-chloro-2,2-dimethylpropanoyl chloride, highlighting the complexity and specificity required in the synthetic processes for such compounds (Huang Ming-zhi et al., 2005).
Molecular Structure Analysis
The molecular structure of compounds within this family is characterized by detailed X-ray crystallography studies. The structure determined by X-ray single crystal diffraction for a related compound by Huang et al. (2005) provides insights into the crystallographic parameters that define the spatial arrangement of atoms in the molecule, contributing to our understanding of its 3D conformation and potential reactivity (Huang Ming-zhi et al., 2005).
Chemical Reactions and Properties
The chemical reactions and properties of such compounds are diverse, often depending on the specific substituents and the overall molecular structure. The synthesis process itself, as described by Huang et al. (2005), involves reactions that are indicative of the compound's reactive sites and potential for further chemical modification (Huang Ming-zhi et al., 2005).
Applications De Recherche Scientifique
Chemical Structure and Functionality
The chemical structure of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-3-pyridinylpropanamide suggests it might be involved in interactions with biological systems due to its potential reactivity and binding capabilities. Compounds with dioxo and isoindolyl groups are often investigated for their pharmacological potential, including their roles in enzyme inhibition, receptor binding, and modulation of biological pathways.
Applications in Enzyme Inhibition
Dihydrolipoamide dehydrogenase, a pyridine nucleotide-disulfide oxidoreductase, is involved in various metabolic pathways. Compounds affecting these enzymes could be important for studying metabolic diseases or developing therapeutic agents targeting metabolic pathways (Carothers et al., 1989).
Dioxin Research
Studies on dioxins, like the research on the classification of dioxin as a human carcinogen and its mechanisms involving the aryl hydrocarbon receptor, highlight the importance of understanding environmental pollutants and their biological effects (Steenland et al., 2004). Such research is critical for developing methods to mitigate environmental and health risks posed by toxic compounds.
Metal Binding and Chelation
Hydroxypyridinones, as efficient metal chelators, have been explored for their medical applications, especially in treating metal toxicity or disorders related to metal metabolism. This indicates the potential for compounds with pyridinyl groups to act as chelators or modulators in metal-related biological processes (Santos, 2002).
Peroxisome Proliferator-Activated Receptor (PPAR) Research
PPARγ plays crucial roles in lipid metabolism, glucose homeostasis, and the inflammatory response. The study of compounds interacting with PPARγ can provide insights into treating metabolic syndrome components such as obesity and type 2 diabetes (Janani & Ranjitha Kumari, 2015).
Toxicity and Environmental Impact Studies
Research on the toxicity of herbicides and their environmental impact demonstrates the importance of understanding the ecological and health effects of chemical compounds. This knowledge can inform the development of safer chemicals and strategies for environmental protection (Zuanazzi et al., 2020).
Propriétés
IUPAC Name |
3-(1,3-dioxoisoindol-2-yl)-N-pyridin-3-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c20-14(18-11-4-3-8-17-10-11)7-9-19-15(21)12-5-1-2-6-13(12)16(19)22/h1-6,8,10H,7,9H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDTUCIOTTPQKIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-pyridin-3-yl-propionamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(cyclopentylamino)-2-quinazolinyl]phenol](/img/structure/B5598855.png)
![ethyl [(4-methyl-2-quinazolinyl)thio]acetate](/img/structure/B5598862.png)

![2,3-dimethyl-5-phenylthieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-4(5H)-one](/img/structure/B5598875.png)
![5,6,9-trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5598877.png)


![N-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B5598916.png)
![8-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5598919.png)
![N-[7-(4-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetamide](/img/structure/B5598936.png)

![1-{1-[4-(ethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazol-4-yl}ethanone](/img/structure/B5598949.png)
![N-{5-bromo-2-[(2-chlorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5598957.png)